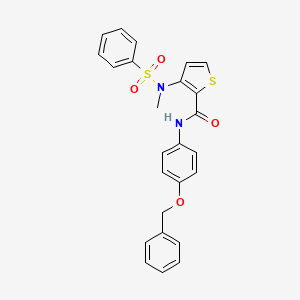

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a chemical entity that appears to be related to a family of acetamide derivatives. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics based on closely related compounds. For instance, the title compound in paper shares a similar acetamide moiety and exhibits a molecular conformation akin to other acetanilides. This suggests that the compound may also exhibit similar structural features and possibly engage in hydrogen bonding interactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazinone core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups. The abstract from paper indicates that methoxyaryl substitution on an acetamide scaffold can be a crucial step in modulating the activity of the resulting compound. Although the synthesis details are not provided, it is reasonable to assume that the compound would be synthesized through a series of steps involving aromatic substitution reactions and amide bond formation.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of an amide functional group, which can engage in hydrogen bonding. The abstract from paper suggests that the molecules of similar compounds are linked through N—H⋯O hydrogen bonds, which could also be a feature of the compound under analysis. The presence of substituents like dimethylphenyl and methoxyphenyl groups would influence the overall shape and electronic distribution of the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, we can infer from paper that the introduction of methoxyphenyl groups can significantly affect the biological activity of acetamide derivatives. This implies that the compound may undergo specific reactions that enhance its selectivity and potency towards certain biological receptors, such as the adenosine A3 receptor mentioned in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and substituents like fluorine and methoxy groups would affect its lipophilicity, solubility, and overall stability. The abstract from paper does not provide specific details on the physical properties, but it is common for acetamide derivatives to have moderate melting points and to be relatively stable under standard conditions. The electronic properties, such as the dipole moment and electron distribution, would also be key factors in determining the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Properties

Studies on compounds with similar structures, such as acetaminophen derivatives and non-steroidal antiandrogenic drugs, have focused on understanding their pharmacokinetic and pharmacodynamic properties. For example, research on acetaminophen (paracetamol) has extensively covered its metabolism, indicating the conversion of the drug into various metabolites, some of which might have toxicological implications under certain conditions (Rumore & Schlichting, 1985); (Tittarelli et al., 2017).

Environmental Impact and Removal

The environmental fate and removal strategies of pharmaceutical compounds, including their transformation pathways in different environments, have been a significant area of research. This includes studies on the adsorptive elimination of water contaminants such as acetaminophen, highlighting the mechanisms involved and the efficiency of various adsorbents in removing such compounds from water (Igwegbe et al., 2021); (Vo et al., 2019).

Therapeutic Mechanisms

For compounds within the same class or having similar therapeutic uses, research often explores their mechanisms of action, potential benefits, and the biological pathways they influence. For instance, the study of ketamine and its metabolites has provided insights into its therapeutic mechanisms, including antidepressant effects, which could offer clues into the action mechanisms of related compounds (Zanos et al., 2018).

properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-13-4-5-15(10-14(13)2)18-7-9-21(27)25(24-18)12-20(26)23-16-6-8-19(28-3)17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREZGXUQCLHDGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)